molecular formula C11H8N2O4 B1437933 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-46-8

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1437933
CAS RN: 1152543-46-8
M. Wt: 232.19 g/mol
InChI Key: ZQNQBILYGVUVMN-UHFFFAOYSA-N
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Description

The compound “5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of ether that consists of a benzene ring fused to a 1,3-dioxole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The 1,3-benzodioxol-5-yl group could potentially be introduced through a reaction with a suitable precursor .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a benzodioxole group at the 5-position, with a carboxylic acid group also attached to the pyrazole ring at the 4-position .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions at the pyrazole ring. The presence of the carboxylic acid group could also allow for reactions such as esterification .

Scientific Research Applications

Overview of Applications

The chemical compound 5-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid, while not directly mentioned in the literature, falls under the broader category of pyrazole carboxylic acid derivatives, known for their extensive applications in scientific research. These derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents.

Biological Activities and Synthetic Applications

Pyrazole carboxylic acid derivatives are recognized for their biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The versatility of these compounds is attributed to their scaffold structures, which are pivotal in heterocyclic chemistry for synthesizing biologically active compounds. This mini-review highlights the synthetic methods of pyrazole carboxylic acid derivatives and their applications in medicinal chemistry, serving as a guide for scientists exploring drug development (Cetin, 2020).

Moreover, pyrazolines, closely related to pyrazole carboxylic acids, are utilized in various multifunctional applications, demonstrating significant biological effects, particularly in anticancer activity. The current review discusses pyrazoline derivatives' patent literature from 2000 to 2021, emphasizing their potential in anticancer research (Ray et al., 2022).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, while structurally distinct, shares similarities with pyrazole carboxylic acid derivatives in terms of the heterocyclic foundation and potential biological activities. It has been a significant building block in drug discovery, displaying a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This review provides insights into synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their extensive biological properties, indicating the untapped potential of this scaffold in drug development (Cherukupalli et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study data .

Future Directions

Future research on this compound could involve studying its potential biological activities, given that many pyrazole derivatives have demonstrated various types of biological activity. Additionally, further studies could explore its physical and chemical properties, as well as potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNQBILYGVUVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

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